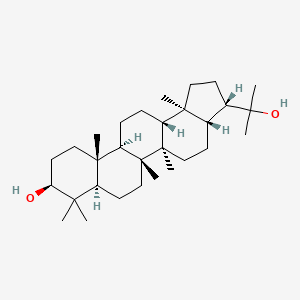

Hopan-3beta,22-diol

Übersicht

Beschreibung

Hopane-3beta,22-diol is a natural product found in Castanopsis eyrei with data available.

Wissenschaftliche Forschungsanwendungen

Antistress-Eigenschaft

Hopan-3beta,22-diol ist an der Antistress-Eigenschaft von Aspergillus fumigatus beteiligt {svg_1}. Die Verbindung ist Teil des biosynthetischen Genclusters für Fumihopasid A, ein seltenes, pilzliches Hopan-Typ-Triterpenoidglykosid {svg_2}.

Membranlipid

Hopanoide, zu denen this compound gehört, finden sich in den Membranen verschiedener Bakterien {svg_3}. Sie ähneln Sterolen und haben eine umfangreiche molekulare Fossilienaufzeichnung hinterlassen {svg_4}.

Pflanzen-Bakterien-Wechselwirkungen

Hopanoidlipide, einschließlich this compound, spielen eine Rolle bei Pflanzen-Bakterien-Wechselwirkungen {svg_5}. Sie kommen in verschiedenen Bakterien sowie in einer Handvoll Flechten und Pflanzen vor {svg_6}.

4. Modulation der Membranfluidität und -permeabilität Ähnlich wie eukaryotische Sterole sind Hopanoide planare, polycyclische Kohlenwasserstoffe, die im Vergleich zu den vier Ringen in Sterolen fünf Ringe enthalten, und sie haben eine Vielzahl von polaren und unpolaren Seitenketten {svg_7}. Beide Lipidklassen modulieren die Fluidität und Permeabilität von Membranen {svg_8}.

Fossilienaufzeichnung

Hopanoide haben eine umfangreiche molekulare Fossilienaufzeichnung hinterlassen {svg_9}. Sie wurden erstmals von Erdölexperten entdeckt {svg_10}.

Flechten-Derivat

this compound ist ein Derivat, das in der Flechte Dirinaria applanata gefunden wird {svg_11}.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii

Mode of Action

It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .

Biochemical Pathways

The biosynthetic pathway of Hopane-3beta,22-diol involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .

Result of Action

fumigatus against heat or ultraviolet stress .

Action Environment

mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .

Biochemische Analyse

Biochemical Properties

Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that Hopane-3beta,22-diol may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .

Cellular Effects

Hopane-3beta,22-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like Hopane-3beta,22-diol are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, Hopane-3beta,22-diol has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .

Molecular Mechanism

The molecular mechanism of Hopane-3beta,22-diol involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, Hopane-3beta,22-diol may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hopane-3beta,22-diol can change over time due to its stability and degradation. Studies have shown that hopanoids, including Hopane-3beta,22-diol, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that Hopane-3beta,22-diol can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .

Dosage Effects in Animal Models

The effects of Hopane-3beta,22-diol in animal models can vary with different dosages. Studies have shown that at lower doses, Hopane-3beta,22-diol may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .

Metabolic Pathways

Hopane-3beta,22-diol is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of Hopane-3beta,22-diol within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like Hopane-3beta,22-diol are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of Hopane-3beta,22-diol to different tissues and organs .

Subcellular Localization

Hopane-3beta,22-diol is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of Hopane-3beta,22-diol in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .

Eigenschaften

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXMEOWJVTJJE-DTXRQUTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)